Pyrano(5,6-b)(1)benzoxole-3-carbaldehyde, 4-oxo-
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Overview
Description
Pyrano(5,6-b)(1)benzoxole-3-carbaldehyde, 4-oxo- is a heterocyclic compound that features a fused pyran and benzoxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano(5,6-b)(1)benzoxole-3-carbaldehyde, 4-oxo- typically involves multicomponent reactions. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in the formation of the desired pyrano-benzoxole structure .
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of microwave or ultrasound-assisted synthesis can enhance reaction efficiency and yield. Additionally, green chemistry approaches, such as using water as a solvent or solvent-free conditions, are increasingly being adopted to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Pyrano(5,6-b)(1)benzoxole-3-carbaldehyde, 4-oxo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrano-benzoxole derivatives.
Scientific Research Applications
Pyrano(5,6-b)(1)benzoxole-3-carbaldehyde, 4-oxo- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Pyrano(5,6-b)(1)benzoxole-3-carbaldehyde, 4-oxo- involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
- Pyrano(2,3-b)quinoline derivatives
- Pyrano(2,3-c)pyrazole derivatives
- Pyrano(4,3-c)oxazole derivatives
Comparison: Pyrano(5,6-b)(1)benzoxole-3-carbaldehyde, 4-oxo- is unique due to its fused benzoxole ring, which imparts distinct electronic and steric properties compared to other pyrano derivatives. This uniqueness can result in different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Properties
CAS No. |
92120-02-0 |
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Molecular Formula |
C12H6O4 |
Molecular Weight |
214.17 g/mol |
IUPAC Name |
4-oxopyrano[3,2-b][1]benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C12H6O4/c13-5-7-6-15-11-8-3-1-2-4-9(8)16-12(11)10(7)14/h1-6H |
InChI Key |
QOIISJKMQBKIBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)C(=CO3)C=O |
Origin of Product |
United States |
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